

4-Hydroxy-3-iodobenzoic acid CAS number

37470-46-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzoic acid

Cat. No.: B1585363

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-3-iodobenzoic Acid** (CAS 37470-46-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Hydroxy-3-iodobenzoic acid**, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, moving beyond simple data presentation to explain the scientific rationale behind its utility and handling.

Introduction: A Versatile Aromatic Building Block

4-Hydroxy-3-iodobenzoic acid, also known as 4-carboxy-2-iodophenol, is a substituted aromatic carboxylic acid.^[1] Its structure is characterized by a benzoic acid core with a hydroxyl (-OH) group at the para-position (C4) and an iodine (-I) atom at the meta-position (C3) relative to the carboxyl group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.^{[2][3]}

The interplay between the electron-donating hydroxyl group, the electron-withdrawing carboxyl group, and the bulky, polarizable iodine atom governs its chemical reactivity. The iodine atom, in particular, serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, while the phenolic and carboxylic acid moieties provide additional handles for diverse chemical transformations such as esterification and amidation.^{[3][4]} These features position **4-Hydroxy-3-iodobenzoic acid** as a critical starting material for constructing complex

molecular architectures, particularly in the synthesis of novel pharmaceutical compounds and functional materials.[\[4\]](#)[\[5\]](#)

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application. The properties of **4-Hydroxy-3-iodobenzoic acid** are summarized below.

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	37470-46-5	[1] [5] [6] [7]
Molecular Formula	C ₇ H ₅ IO ₃	[1] [5] [7] [8]
Molecular Weight	264.02 g/mol	[1] [5] [7] [8]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	Data not consistently available; related isomers have high melting points (e.g., 3-iodobenzoic acid: 185-187 °C)	
Solubility	Varies in common solvents like water, alcohol, and ether	[2]
Storage	Store at 10°C - 25°C, protected from light, in a dark, dry place under an inert atmosphere.	[5] [9]
SMILES	O=C(O)C1=CC=C(O)C(I)=C1	[5] [10]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on spectroscopic analysis. While a dedicated public spectrum for this specific compound is not readily available, its features can be reliably

predicted based on its constituent functional groups and comparison with analogous structures like 4-hydroxybenzoic acid and other iodinated aromatics.[11][12][13]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique	Predicted Characteristic Features
¹ H NMR	Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.9-8.2 ppm). The proton ortho to the carboxyl group will be the most downfield. -OH Protons: Two broad singlet signals for the phenolic and carboxylic acid protons, with chemical shifts highly dependent on solvent and concentration.
¹³ C NMR	Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Signals between 110-160 ppm. The carbon bearing the iodine (C-I) will show a characteristic upfield shift compared to a C-H carbon. The carbons attached to oxygen (-OH, -COOH) will be downfield.
IR Spectroscopy	O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm ⁻¹ . O-H Stretch (Phenol): Broad band around 3200-3500 cm ⁻¹ . C=O Stretch (Carboxyl): Strong, sharp absorption band around 1680-1710 cm ⁻¹ . C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm ⁻¹ .
Mass Spec. (MS)	Molecular Ion (M ⁺): A prominent peak at m/z ≈ 264, corresponding to the molecular weight. The isotopic pattern of iodine would not be distinct as it is monoisotopic.

Synthesis Methodology: Electrophilic Aromatic Substitution

The most common and logical route for preparing **4-Hydroxy-3-iodobenzoic acid** is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carboxylic acid, iodination is directed to the ortho position (C3).

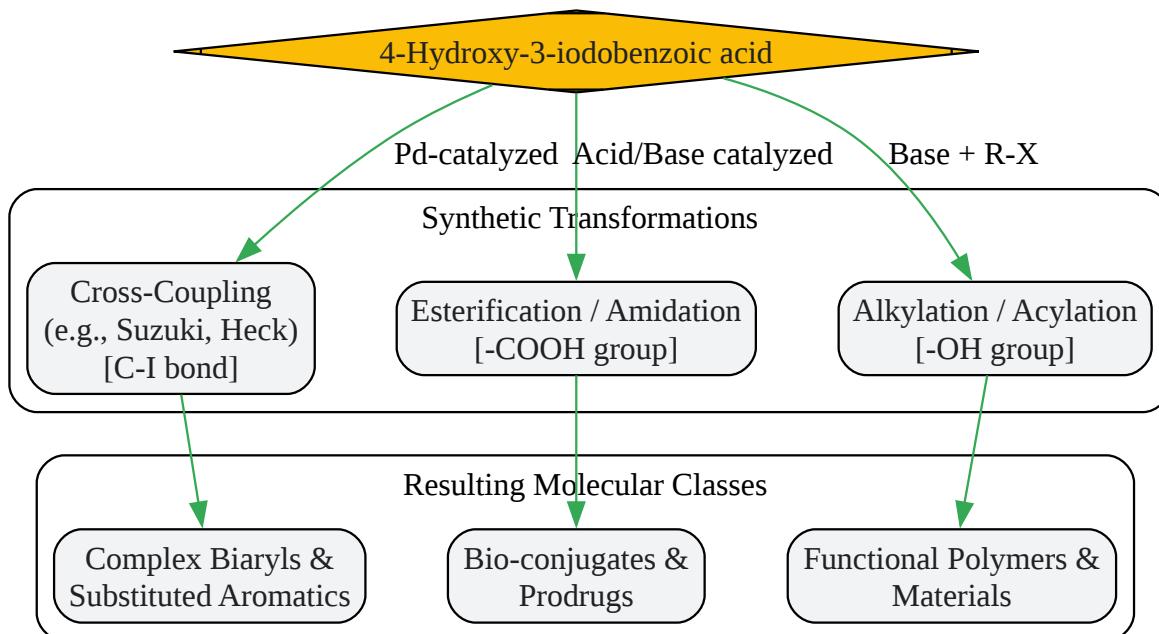
The choice of iodinating agent is critical. A mixture of iodine and an oxidizing agent (like iodic acid) or a more reactive iodine source like Iodine Monochloride (ICl) is typically employed because molecular iodine (I_2) itself is not electrophilic enough to react with moderately activated aromatic rings.[\[14\]](#)[\[15\]](#)

Workflow: Laboratory-Scale Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Hydroxy-3-iodobenzoic acid**.

Detailed Experimental Protocol (Hypothetical)


This protocol is illustrative, based on established chemical principles for similar transformations, such as the synthesis of methyl 4-hydroxy-3-iodobenzoate.[\[16\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.
- **Reagent Addition:** While stirring, slowly add a solution of Iodine Monochloride (1 equivalent) dissolved in glacial acetic acid. The addition should be done at a controlled temperature (e.g., 65°C) to manage the exothermic nature of the reaction.
 - **Causality:** Using ICl provides a polarized I-Cl bond, making the iodine atom sufficiently electrophilic ($I\delta+$) to attack the activated benzene ring. Acetic acid is a common polar aprotic solvent for such reactions.
- **Reaction:** Stir the mixture at an elevated temperature (e.g., 65°C) for several hours (5-16 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** After completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution. Collect the crude product by vacuum filtration.
 - **Causality:** The product is typically less soluble in the cooled reaction medium than the starting material.
- **Washing:** Wash the collected solid with cold water to remove residual acetic acid and inorganic salts. A wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate may be used to quench and remove any unreacted iodine.
- **Purification:** Dry the crude solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure **4-Hydroxy-3-iodobenzoic acid.**

Key Applications in Drug Discovery and Organic Synthesis

The utility of **4-Hydroxy-3-iodobenzoic acid** stems from its trifunctional nature, making it a valuable intermediate.

- **Cross-Coupling Reactions:** The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.^{[3][4]} This is a cornerstone of modern pharmaceutical synthesis, allowing for the construction of complex biaryl structures and other scaffolds found in many therapeutic agents.^[4]
- **Pharmaceutical Intermediates:** It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including potential antibacterial and anti-inflammatory agents.^{[2][4]} Its structure is a key component in the synthesis of some synthetic retinoids.^[5]
- **Derivatization:** The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling linkage to other molecules. The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This dual functionality allows for its incorporation into polymers and other functional materials.^[3]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Hydroxy-3-iodobenzoic acid** as an intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-Hydroxy-3-iodobenzoic acid** is essential. The primary hazards are related to irritation.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard	H315	Causes skin irritation.	
H319		Causes serious eye irritation.	
H335		May cause respiratory irritation.	
Precaution	P261	Avoid breathing dust.	[17]
P280		Wear protective gloves/eye protection/face protection.	[17]
P302+P352		IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes.	
P305+P351+P338		Remove contact lenses, if present and easy to do. Continue rinsing.	
P403+P233		Store in a well-ventilated place. Keep container tightly closed.	[17]
P501		Dispose of contents/container to an approved waste disposal plant.	

Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[18]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. Wear a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator (e.g., N95).
- Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9][18] It is sensitive to light.[16]

Conclusion

4-Hydroxy-3-iodobenzoic acid (CAS 37470-46-5) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by its three distinct functional groups, provides chemists with a reliable and versatile platform for molecular construction. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Benzoic Acid, 4-Hydroxy-3-Iodo- | CAS 619-22-7 | Properties, Uses, Safety & Supplier Information China [iodobenzene.ltd]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]

- 5. 4-Hydroxy-3-iodobenzoic acid | 37470-46-5 | FH70214 [biosynth.com]
- 6. cefacilinas.com [cefacilinas.com]
- 7. 37470-46-5 | 4-hydroxy-3-iodobenzoic acid - Alachem Co., Ltd. [alachem.co.jp]
- 8. 4-Hydroxy-3-Iodobenzoic Acid | CAS#: 37470-46-5 | Iofina [iofina.com]
- 9. 37470-46-5|4-Hydroxy-3-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 10. 4-Hydroxy-3-iodobenzoic acid 97% | CAS: 37470-46-5 | AChemBlock [achemblock.com]
- 11. benchchem.com [benchchem.com]
- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Iodobenzoic acid(619-58-9) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [4-Hydroxy-3-iodobenzoic acid CAS number 37470-46-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585363#4-hydroxy-3-iodobenzoic-acid-cas-number-37470-46-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com